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Compound of Interest

Compound Name: 3,4,6-Trifluoro-2-iodoaniline

CAS No.: 1065101-52-1

Cat. No.: B2601476

Get Quote

Executive Summary
Polyfluorinated iodoanilines represent a specialized class of halogenated aromatics where the

benzene core is substituted with an amino group, one or more iodine atoms, and multiple

fluorine atoms. These compounds—most notably 2,3,5,6-tetrafluoro-4-iodoaniline—are critical

scaffolds in two high-value domains:

Crystal Engineering: They act as bifunctional donors, capable of forming both hydrogen

bonds (via

) and halogen bonds (via

), enabling the design of supramolecular architectures.[1][2]

Medicinal Chemistry: They serve as versatile intermediates for palladium-catalyzed cross-

coupling (Suzuki-Miyaura, Sonogashira) to introduce metabolically stable fluorinated motifs

into drug candidates.[1][2]

Chemical Structure & Classification
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The core structure involves an aniline ring with varying degrees of fluorination and iodination.

The interplay between the highly electronegative fluorine atoms and the polarizable iodine

atom creates unique electronic environments.

Key Compounds of Interest
Compound Name Structure Code Molecular Formula CAS Number

4-Iodoaniline 4-IA 540-37-4

2,3,5,6-Tetrafluoro-4-

iodoaniline
TFIA 1991-43-1

Pentafluoroaniline

(Reference)
PFA 771-60-8

2-Fluoro-4-iodoaniline 2F-4IA 29632-74-4

Physicochemical Properties
Thermodynamic & Solid-State Properties
The introduction of fluorine atoms generally lowers the melting point compared to non-

fluorinated analogs due to weaker intermolecular van der Waals forces, unless specific halogen

bonding networks stabilize the lattice.
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Property 4-Iodoaniline (4-IA)
2,3,5,6-Tetrafluoro-
4-iodoaniline (TFIA)

Pentafluoroaniline
(PFA)

Physical State Crystalline Solid Crystalline Solid
Low-Melting Solid /

Liquid

Melting Point (°C) 61–63 °C ~50–60 °C (Est.)* 33–35 °C

Boiling Point (°C) 268 °C
N/A

(Sublimes/Degrades)
153 °C

Density (g/cm³) 1.82 > 2.0 (Predicted) 1.74

Solubility (Water) Slightly Soluble Insoluble Insoluble

Solubility (Organic) Soluble (MeOH, DCM)
Soluble (THF,

Acetone, DCM)
Soluble

*Note: TFIA is a solid at room temperature, often purified by sublimation or recrystallization

from non-polar solvents.

Acid-Base Properties (pKa)
Fluorine substitution dramatically reduces the basicity of the aniline nitrogen.[1][2] The electron-

withdrawing inductive effect (-I) of the fluorine atoms pulls electron density away from the

amine, destabilizing the ammonium cation.[1][2]

Aniline pKa: ~4.6[1][3]

4-Iodoaniline pKa: 3.78 (Iodine is weakly electron-withdrawing)[1][2]

Pentafluoroaniline pKa: -0.3 (Very weakly basic)[1][2]

TFIA pKa:~0.0 to -0.5 (Predicted).[1][2] The four fluorine atoms exert a massive inductive

effect, rendering the amino group essentially non-basic in aqueous media. It will not

protonate under physiological conditions.[1][2]

Spectroscopic Characteristics ( NMR)
NMR is the definitive tool for characterization.[1][2] The chemical shifts are sensitive to the
ortho substituents.
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General Range: Aromatic fluorines appear between -110 and -170 ppm (relative to

).[1][2]

Iodine Effect: The heavy atom effect of iodine typically shields the ortho carbons in

NMR.[1] In

NMR, the fluorines ortho to the iodine (positions 3 and 5 in TFIA) will show distinct splitting
patterns (multiplets) due to coupling with other fluorines.[1][2]

Position
Approx. Chemical Shift (

, ppm)
Multiplicity

Ar-F (ortho to

)
-140 to -150 Multiplet

Ar-F (meta to

, ortho to I)
-120 to -140 Multiplet

Synthesis & Experimental Protocols
Synthesis Workflow
The most robust route to 2,3,5,6-tetrafluoro-4-iodoaniline involves the electrophilic iodination of

2,3,5,6-tetrafluoroaniline.[2] Due to the deactivated nature of the polyfluorinated ring, standard

iodination (I2) often requires an oxidizing agent or an activated iodine source (e.g., ICl).[1]

2,3,5,6-Tetrafluoroaniline
(Starting Material)

Reaction Mixture
(Acetic Acid / DCM)

 Dissolve

Iodine Monochloride (ICl)
or I2 + Ag2SO4

 Add Dropwise
Quench (NaHSO3)
Extraction (DCM)

 Stir 4-12h 2,3,5,6-Tetrafluoro-4-iodoaniline
(Crystalline Solid)

 Recrystallize
(Hexane/EtOH)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the preparation of tetrafluoro-4-iodoaniline.
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Experimental Protocol: Iodination of Tetrafluoroaniline
Safety Note: ICl is corrosive.[1] Polyfluorinated anilines can be toxic.[1][2][4][5] Work in a fume

hood.

Dissolution: Dissolve 10 mmol of 2,3,5,6-tetrafluoroaniline in 20 mL of glacial acetic acid.

Addition: Slowly add 11 mmol of Iodine Monochloride (ICl) in acetic acid over 20 minutes.

The solution will darken.

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (hexane/ethyl acetate) or

NMR.[1][2]

Quenching: Pour the mixture into ice water containing sodium bisulfite (

) to destroy excess iodine (color changes from dark brown to yellow/white).

Isolation: Filter the precipitate or extract with Dichloromethane (DCM).[1][2]

Purification: Recrystallize from a mixture of hexane and ethanol to obtain white/off-white

needles.

Crystal Engineering & Halogen Bonding
One of the most significant properties of polyfluorinated iodoanilines is their ability to form

robust Halogen Bonds (XB).

Mechanism: The fluorine atoms on the ring are highly electron-withdrawing, creating a

positive electrostatic potential region (the "sigma-hole") on the Iodine atom, opposite the C-I

bond.

Interaction: This sigma-hole interacts strongly with Lewis bases (like the Nitrogen lone pair of

the amino group or pyridines in co-crystals).[1][2]

Network: TFIA acts as a bifunctional donor:

Hydrogen Bond Donor:
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or

[1][2]

Halogen Bond Donor:

(or

)

TFIA Molecule A
(Donor)

Iodine Sigma Hole (+)

C-I Bond

TFIA Molecule B
(Acceptor)

Nitrogen Lone Pair (-)

 Halogen Bond
(Strong Directional Interaction)

Click to download full resolution via product page
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Figure 2: Schematic of the halogen bonding interaction utilized in crystal engineering.

Applications in Drug Discovery
Bioisosteres: The polyfluorinated phenyl ring serves as a lipophilic, metabolically stable

bioisostere for phenyl or heteroaryl rings.[1]

Covalent Inhibitors: The C-I bond can be activated for specific covalent tagging strategies,

although less common than acrylamides.[1]

Metabolic Blocking: Fluorine substitution at the 2,3,5,6 positions blocks oxidative metabolism

(P450 oxidation) at the aromatic ring, significantly increasing the half-life of the drug scaffold.
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polyfluorin

Crystal Engineering:CrystEngComm, "Perhalogenated anilines as bifunctional donors of
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fluoroanilines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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